

Crystal structure analysis of N-(4-Chlorophenyl)benzamide

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Compound of Interest

Compound Name: **N-(4-Chlorophenyl)benzamide**

Cat. No.: **B1605350**

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Introduction: The Significance of Structural Elucidation

N-(4-Chlorophenyl)benzamide, with the chemical formula $C_{13}H_{10}ClNO$, belongs to the benzanilide class of compounds.^{[1][2]} This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by its derivatives, including antifungal and antibacterial properties.^[3] The three-dimensional arrangement of atoms in the solid state—the crystal structure—governs fundamental physicochemical properties such as solubility, stability, bioavailability, and melting point.^{[4][5]} Therefore, a precise understanding of the molecular conformation and the network of intermolecular interactions is paramount for rational drug design and the development of stable pharmaceutical formulations.

This whitepaper details the complete workflow for the crystal structure analysis of **N-(4-Chlorophenyl)benzamide**, from chemical synthesis to the final refined crystallographic model. We will explore not only the resulting structure but also the causality behind the experimental choices, providing a self-validating framework for analysis.

Experimental Methodology: A Validated Workflow

The journey from a powdered compound to a fully resolved crystal structure involves a multi-stage process. Each step is critical for the success of the subsequent stage, demanding precision and a clear understanding of the underlying principles.

Synthesis and Purification

The title compound was synthesized using a standard literature method for forming amides.^[6] This typically involves the Schotten-Baumann reaction, a robust method for acylating an amine.

Protocol for Synthesis:

- Reactant Preparation: Dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene).
- Acylation: Add benzoyl chloride to the solution dropwise at room temperature. An excess of a non-nucleophilic base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.
- Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
- Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted benzoyl chloride, and finally with brine.
- Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude **N-(4-Chlorophenyl)benzamide**.
- Purity Confirmation: The purity of the synthesized compound is verified by measuring its melting point and through spectroscopic methods such as NMR and IR.^[6]

Single Crystal Growth

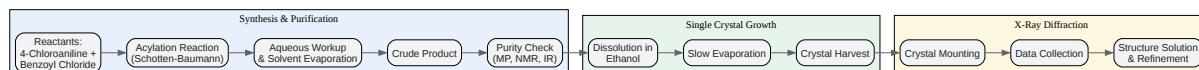
The acquisition of high-quality single crystals is the most crucial and often challenging step in X-ray crystallography. The method employed must allow for the slow, ordered arrangement of molecules into a crystalline lattice.

Protocol for Crystallization:

- Solvent Selection: Dissolve the purified **N-(4-Chlorophenyl)benzamide** in a minimal amount of a suitable solvent. For the title compound, ethanol was found to be effective.^{[1][6]}

- Slow Evaporation: The solution is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment at room temperature.
- Crystal Formation: Over several days, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.
- Harvesting: Once crystals of sufficient size (typically 0.1-0.5 mm) have formed, they are carefully harvested from the mother liquor.

Causality: Slow evaporation is chosen to maintain conditions close to equilibrium, which favors the growth of a single, well-ordered lattice rather than the rapid precipitation of polycrystalline material. Ethanol is an effective solvent as it provides a good balance of solubility and volatility for this particular compound.



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Caption: Experimental workflow from synthesis to structure solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.

Protocol for Data Collection and Refinement:

- Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer.
- Data Collection: The crystal is cooled to a low temperature (295 K for this study) to minimize thermal vibrations.^[1] An Oxford Xcalibur diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)

is used to irradiate the crystal.[1][6] A series of diffraction images are collected as the crystal is rotated.

- Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption).
- Structure Solution: The phase problem is solved using direct methods, typically with software like SHELXS97, which provides an initial electron density map and a preliminary structural model.[1]
- Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL97.[1] This iterative process optimizes atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics like the R-factor.

Results and Discussion: A Detailed Structural Anatomy

The analysis yielded a complete and unambiguous crystal structure, providing deep insights into the molecule's conformation and its packing in the solid state.

Crystallographic Data Summary

The title compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit.[1] Key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	<chem>C13H10ClNO</chem>	[1] [2]
Formula Weight (M _r)	231.67	[1]
Crystal System	Triclinic	[1]
Space Group	P-1	[6]
a (Å)	5.3789 (1)	[1]
b (Å)	7.8501 (2)	[1]
c (Å)	13.6318 (4)	[1]
α (°)	106.509 (2)	[1]
β (°)	98.380 (2)	[1]
γ (°)	90.631 (2)	[1]
Volume (V) (Å ³)	545.15 (2)	[1]
Z	2	[1]
Temperature (K)	295 (2)	[1]
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)	[1] [6]
R[F ² > 2σ(F ²)]	0.032	[1]
wR(F ²)	0.091	[1]
Goodness-of-fit (S)	1.08	[1]

Molecular Conformation

The molecular structure of **N-(4-Chlorophenyl)benzamide** is non-planar.[\[1\]](#)[\[6\]](#) The two aromatic rings are significantly twisted relative to each other. The dihedral angle between the benzoyl ring and the 4-chlorophenyl ring is 60.76 (3)°.[\[1\]](#)[\[6\]](#) This twisted conformation is a common feature in related benzamides.[\[7\]](#)

The central amide group ($-\text{NHCO}-$) is itself twisted with respect to the benzoyl ring, with a dihedral angle of $29.95(9)^\circ$.^{[1][6]} This deviation from planarity is crucial as it influences the molecule's ability to participate in specific intermolecular interactions. An intramolecular hydrogen bond of the $\text{C}-\text{H}\cdots\text{O}$ type is also observed between $\text{H}9$ on the benzoyl ring and the carbonyl oxygen $\text{O}1$.^{[1][6]}

Molecular Structure of N-(4-Chlorophenyl)benzamide

C13H10ClNO

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Caption: Molecular structure of **N-(4-Chlorophenyl)benzamide**.

Supramolecular Assembly and Hydrogen Bonding

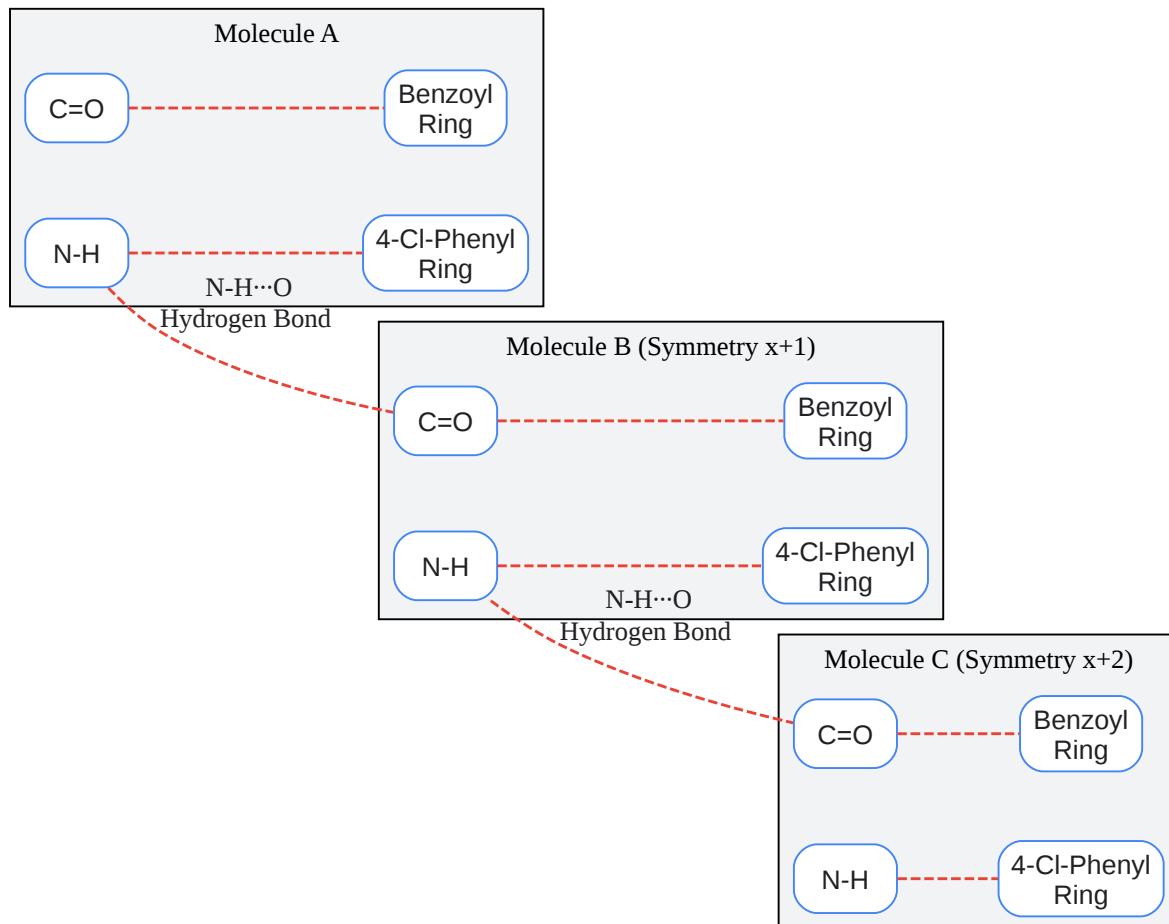
In the crystal lattice, individual molecules are linked together by a primary intermolecular hydrogen bond. The amide hydrogen ($\text{N}-\text{H}$) acts as a donor, while the carbonyl oxygen ($\text{C}=\text{O}$) of an adjacent molecule serves as the acceptor.^{[1][6]}

This $\text{N}-\text{H}\cdots\text{O}$ interaction is the dominant force in the crystal packing, linking molecules head-to-tail to form infinite one-dimensional chains that propagate along the^[8] crystallographic direction.^{[1][6]} The geometry of this hydrogen bond is detailed in the table below. The absence of significant $\pi-\pi$ stacking interactions suggests that the hydrogen bonding network is the primary driver of the supramolecular architecture.

Hydrogen Bond Geometry (\AA , $^\circ$)

D—H \cdots A	D—H	H \cdots A	D \cdots A	D—H \cdots A	Symmetry Code	Reference
N—H \cdots O	0.86(4)	2.12(3)	2.937(2)	159(3)	x+1, y, z	[1][6]

D = Donor atom; A = Acceptor atom



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Caption: 1D chain formation via $\text{N-H}\cdots\text{O}$ hydrogen bonds.

Implications for Materials Science and Drug Development

The detailed structural data presented here is foundational for several advanced applications:

- Polymorph Screening: While this study reports a single crystalline form, benzamides are known to exhibit polymorphism—the ability to crystallize in multiple forms with different packing arrangements.^[9] This structural data serves as the essential reference against which potential new polymorphs, which could have different therapeutic or physical properties, can be identified and characterized.
- Computational Modeling: The determined conformation and interaction patterns provide an experimentally validated starting point for computational studies, such as molecular docking simulations, to predict how the molecule might interact with biological targets.
- Structure-Property Relationships: By comparing the structure of **N-(4-Chlorophenyl)benzamide** with other derivatives, researchers can establish clear structure-property relationships.^{[1][7]} For instance, understanding how the chloro-substituent influences the dihedral angles and hydrogen bonding can guide the synthesis of new analogues with tailored properties.

Conclusion

The crystal structure of **N-(4-Chlorophenyl)benzamide** has been unequivocally determined through single-crystal X-ray diffraction. The molecule adopts a non-planar conformation, with a significant twist between its two aromatic rings. The crystal packing is dominated by a robust N—H···O hydrogen bonding motif that assembles the molecules into infinite one-dimensional chains. This high-resolution structural portrait provides the definitive information necessary for quality control, polymorph screening, and rational molecular design in both pharmaceutical and materials science contexts.

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